4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride

Catalog No.
S612853
CAS No.
15622-04-5
M.F
C19H26Cl2N2O4
M. Wt
417.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]...

CAS Number

15622-04-5

Product Name

4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride

IUPAC Name

4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;dihydrochloride

Molecular Formula

C19H26Cl2N2O4

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C19H24N2O4.2ClH/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14;;/h2-7,12,18,22-24H,8-11,13H2,1H3;2*1H

InChI Key

PZQYPHRFNJMIQO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl

Synonyms

alpha-(3,4-dihydroxyphenyl)-4-(2-methoxyphenyl)- 1-piperazinethanol, pipratecol, pipratecol dihydrochloride, S-4216

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl

The exact mass of the compound 4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride is a chemical compound characterized by its complex structure, which includes a pyrocatechol moiety and a piperazine ring substituted with a methoxyphenyl group. Its molecular formula is C₁₉H₂₆Cl₂N₂O₄, and it has a molecular weight of approximately 417.33 g/mol. This compound is typically found in the form of dihydrochloride salts, which enhance its solubility in aqueous solutions, making it suitable for various biological and chemical applications .

Typical of phenolic compounds and piperazines:

  • Hydroxylation: The hydroxyl group on the catechol can participate in electrophilic substitution reactions.
  • Alkylation: The piperazine nitrogen can be alkylated to form derivatives with varying biological activities.
  • Redox Reactions: The catechol moiety can be oxidized to form quinones, which may have different reactivity profiles.

These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for research purposes.

4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. It has been studied for its potential effects on:

  • Antidepressant Activity: Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels.
  • Antipsychotic Properties: The piperazine ring is known for its role in antipsychotic medications, suggesting potential therapeutic applications in mental health disorders.
  • Neuroprotective Effects: Some studies indicate that compounds with catechol structures may offer neuroprotective benefits due to their antioxidant properties.

The synthesis of 4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride typically involves the following steps:

  • Formation of the Piperazine Derivative: The starting material is reacted with 2-methoxyphenyl halides to introduce the methoxyphenyl group onto the piperazine ring.
  • Hydroxylation: The resulting compound is then subjected to hydroxylation at the appropriate position to form the desired catechol structure.
  • Salt Formation: Finally, the compound is treated with hydrochloric acid to obtain the dihydrochloride salt form, enhancing solubility.

These steps may vary depending on specific laboratory protocols and desired yields.

This compound has several applications in both research and pharmaceutical contexts:

  • Pharmaceutical Research: Used as a lead compound for developing new antidepressants or antipsychotics.
  • Biochemical Studies: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies are essential for understanding how this compound affects various biological pathways. Key areas of focus include:

  • Receptor Binding Studies: Evaluating how well the compound binds to serotonin and dopamine receptors.
  • Enzyme Inhibition Tests: Assessing its potential as an inhibitor of enzymes involved in neurotransmitter metabolism.
  • Cell Culture Experiments: Investigating cytotoxicity and neuroprotective effects in neuronal cell lines.

These studies help elucidate the pharmacological profile of the compound and guide further development.

Several compounds share structural similarities with 4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride, including:

Compound NameStructure FeaturesUnique Aspects
1-(2-Methoxyphenyl)-piperazineContains a methoxyphenyl group but lacks catechol functionalitySimpler structure, often used as a basic scaffold
4-(2-Methoxyphenyl)-1-piperazinylbutanolSimilar piperazine structure but with an aliphatic chainDifferent pharmacokinetic properties due to chain length
3,4-DihydroxyphenethylaminePhenethylamine derivative with catechol structureLacks piperazine ring; primarily studied for neuroactivity

The uniqueness of 4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride lies in its specific combination of a catechol moiety and a piperazine ring, which may confer distinct biological properties not observed in simpler analogs. This complexity allows for diverse interactions within biological systems, making it a valuable compound for further research.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a cornerstone for constructing chiral centers in pyrocatechol-piperazine hybrids. The compound’s 1-hydroxyethyl-piperazine moiety requires precise stereochemical control, achieved using chiral Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes. For example, Hashiguchi’s protocol employs [RuCl(η^6^-p-cymene)((S,S)-TsDPEN)] with formic acid-triethylamine as the hydrogen donor, achieving enantiomeric excess (ee) values >98% for analogous β-amino alcohol systems.

Key parameters for ATH success include:

  • Solvent polarity: Methanol/water mixtures enhance catalyst turnover while suppressing racemization.
  • Temperature: Reactions performed at 60–65°C balance kinetic resolution and thermodynamic control.
  • Substrate protection: Unprotected catechol groups necessitate fluorinated solvents like hexafluoroisopropanol (HFIP) to prevent catalyst deactivation.

Table 1: Catalytic Systems for Asymmetric Transfer Hydrogenation

CatalystSubstrate Scopeee (%)Reference
Ru-TsDPENβ-Ketoamines99.3
Ru-Teth-TsDpenα-Amino ketones99.7
RuCl(η^6^-p-cymene)Cyclic ketones95

Optimization of Piperazine Ring Functionalization

Piperazine ring synthesis typically involves bis-alkylation of 1,2-diamines or aza-Michael additions. A scalable route to 4-(2-methoxyphenyl)piperazine employs:

  • N-alkylation: 1-(2-Methoxyphenyl)piperazine forms via Ullmann coupling of 2-methoxyaniline with bis(2-chloroethyl)amine (70% yield).
  • Reductive amination: Cyclocondensation of 1,2-diamines with ketones using NaBH(OAc)₃ in dichloromethane.

Critical optimizations include:

  • Catalyst choice: Heterogeneous Pd/C enables selective N-arylation without over-reduction.
  • Steric effects: Bulky 2-methoxyphenyl groups require elevated temperatures (110°C) for complete cyclization.

Table 2: Piperazine Functionalization Parameters

Reaction TypeYield (%)Purity (%)Conditions
Ullmann Coupling7095CuI, 110°C, 24 h
Reductive Amination8598NaBH(OAc)₃, RT, 12 h
Aza-Michael Addition9299HMT catalyst, 105°C

Chirality Control in Pyrocatechol-Piperazine Hybrid Systems

Dynamic kinetic resolution (DKR) strategies address competing racemization pathways in the pyrocatechol moiety. Ruthenium complexes like [Ru(CO)₂Cl(η^5^-C₅Ph₅)] enable simultaneous β-hydride elimination and reductive amination, fixing stereochemistry at C1 and C2 positions. Key findings:

  • Base-mediated retro-oxa-Michael addition: Facilitates epimerization of transient intermediates, allowing single-diastereomer isolation.
  • Ligand design: Binaphthyl-derived phosphines (e.g., (R)-BINAP) induce axial chirality in piperazine rings (dr >20:1).

Mechanistic Insight:
The equilibrium between (2R,3R)- and (2S,3S)-configurations under basic conditions ensures selective hydrogenation of the thermodynamically favored isomer.

Large-Scale Production Challenges and Purification Protocols

Scalability hurdles arise from:

  • Solubility limitations: The dihydrochloride salt’s poor solubility in aprotic solvents necessitates aqueous-organic biphasic systems.
  • Byproduct formation: Isobutene oligomerization during Friedel-Crafts alkylation requires HMT (hexamethylenetetramine) catalysts for regioselectivity.

Purification Workflow:

  • Crystallization: Crude product recrystallized from ethanol/water (4:1) removes residual 2-methoxyphenylpiperazine.
  • Chromatography: Reverse-phase C18 columns with acetonitrile/0.1% HCl gradients achieve >99.9% purity.
  • Salt metathesis: Ion exchange resins convert residual sulfate impurities to chloride counterions.

Table 3: Scalability Metrics

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield92%78%
Purity99.7%99.3%
Cycle Time48 h120 h

Related CAS

15534-05-1 (Parent)

Other CAS

15622-04-5

Wikipedia

Pipratecol dihydrochloride

Dates

Last modified: 07-17-2023

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